Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(dipropylamino)methyl]-, diethyl ester typically involves the Mannich reaction, which is a two-step process. The first step involves the reaction of formaldehyde with diethylamine to form a hydroxymethylamine intermediate. In the second step, this intermediate reacts with phosphite diethyl ester to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide as a catalyst . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have significant applications in different fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [(dipropylamino)methyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in various applications such as corrosion inhibition and enzyme inhibition . The compound’s ability to mimic phosphate groups allows it to interfere with biological pathways that involve phosphorylation .
Comparison with Similar Compounds
Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: This compound is used as a flame retardant and plasticizer.
Benzylphosphonic acid diethyl ester: Known for its applications in organic synthesis and as a reagent in chemical reactions.
Nitrilotris(methylenephosphonic acid): Used as a chelating agent and in water treatment processes.
This compound stands out due to its unique combination of chemical properties and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
89435-71-2 |
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Molecular Formula |
C11H26NO3P |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-(diethoxyphosphorylmethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C11H26NO3P/c1-5-9-12(10-6-2)11-16(13,14-7-3)15-8-4/h5-11H2,1-4H3 |
InChI Key |
VNCJQHQJRCVIIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CP(=O)(OCC)OCC |
Origin of Product |
United States |
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